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Compound of Interest

Compound Name: 6-bromo-1H-indazol-4-amine

Cat. No.: B049877

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 6-bromo-1H-indazol-4-amine, a molecule of interest for researchers,
scientists, and professionals in the field of drug development. This document summarizes
available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, and outlines the detailed experimental protocols for these analytical techniques.

Summary of Spectroscopic Data

The structural elucidation of 6-bromo-1H-indazol-4-amine is supported by a combination of
spectroscopic techniques. The following tables summarize the key quantitative data obtained
from 'H NMR, 3C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

Chemical Shift ()
ppm

Multiplicity Integration Assignment

Data not available

13C NMR (Carbon-13 NMR) Data
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Chemical Shift (8) ppm Assighment

Data not available

Note: Specific experimental *H and 3C NMR data for 6-bromo-1H-indazol-4-amine are not
readily available in the public domain at this time. The tables are provided as a template for
data presentation.

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Intensity Assignment

Data not available

Note: Specific experimental IR data for 6-bromo-1H-indazol-4-amine is not readily available in
the public domain at this time. The table is provided as a template for data presentation.

Mass Spectrometry (MS)

Predicted mass spectrometry data for various adducts of 6-bromo-1H-indazol-4-amine has
been calculated.[1]

Adduct mlz

[M+H]* 211.98178
[M+Na]* 233.96372
[M-H]~ 209.96722
[M+NHa]* 229.00832
[M+K]* 249.93766
[M]* 210.97395
[M]- 210.97505

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic techniques cited. These are
generalized protocols that can be adapted for the analysis of 6-bromo-1H-indazol-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:

o Weigh approximately 5-20 mg of the 6-bromo-1H-indazol-4-amine sample.

o Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-ds, CDCI3) in a clean, dry
NMR tube to a final volume of approximately 0.6-0.7 mL.

o Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if
necessary.

Data Acquisition:

 Insert the NMR tube into the spectrometer's probe.

e Lock the spectrometer onto the deuterium signal of the solvent.
» Shim the magnetic field to achieve optimal homogeneity.

e Acquire the *H NMR spectrum. Typical parameters include a sufficient number of scans to
achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift
range for organic molecules, and a relaxation delay of 1-5 seconds.

e For 3C NMR, a larger sample amount (20-50 mg) may be necessary. The acquisition will
require a greater number of scans due to the low natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
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Sample Preparation (Attenuated Total Reflectance - ATR):

¢ Place a small amount of the solid 6-bromo-1H-indazol-4-amine sample directly onto the
ATR crystal.

o Apply pressure using the instrument's anvil to ensure good contact between the sample and
the crystal.

Data Acquisition:
o Record the background spectrum of the empty ATR crystal.
o Record the sample spectrum.

e The spectrum is typically collected over a range of 4000-400 cm~* with a resolution of 4
cm~1, Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A mass spectrometer (e.g., Time-of-Flight (TOF), Quadrupole, or lon Trap)
coupled with an appropriate ionization source (e.g., Electrospray lonization - ESI).

Sample Preparation:

e Prepare a dilute solution of the 6-bromo-1H-indazol-4-amine sample in a suitable volatile
solvent (e.g., methanol, acetonitrile). The concentration should be in the low pg/mL to ng/mL
range.

e The solution may be introduced into the mass spectrometer via direct infusion or through a
liquid chromatography (LC) system.

Data Acquisition:

e The sample is ionized in the source. For ESI, this involves applying a high voltage to the
liquid sample to create an aerosol of charged droplets.
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e The generated ions are then transferred into the mass analyzer, where they are separated
based on their mass-to-charge ratio (m/z).

e A mass spectrum is generated by plotting the ion intensity versus the m/z ratio. High-
resolution mass spectrometry (HRMS) can be used to determine the exact mass and
elemental formula.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of
an organic compound like 6-bromo-1H-indazol-4-amine.

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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